N-(4-fluoro-1,3-benzothiazol-2-yl)-4-(propane-2-sulfonyl)-N-[(pyridin-4-yl)methyl]benzamide
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Overview
Description
N-(4-fluoro-1,3-benzothiazol-2-yl)-4-(propane-2-sulfonyl)-N-[(pyridin-4-yl)methyl]benzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a fluorobenzo[d]thiazole moiety, an isopropylsulfonyl group, and a pyridin-4-ylmethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluoro-1,3-benzothiazol-2-yl)-4-(propane-2-sulfonyl)-N-[(pyridin-4-yl)methyl]benzamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Fluorobenzo[d]thiazole Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Isopropylsulfonyl Group: This step may involve sulfonylation reactions using reagents like isopropylsulfonyl chloride in the presence of a base.
Attachment of the Pyridin-4-ylmethyl Group: This can be done through nucleophilic substitution reactions, often using pyridine derivatives and suitable leaving groups.
Final Coupling to Form the Benzamide: The final step usually involves amide bond formation, which can be facilitated by coupling reagents such as EDCI or HATU.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, would be crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the isopropylsulfonyl group.
Reduction: Reduction reactions might target the nitro or carbonyl groups if present in derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Halogenated derivatives can be used with nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential use as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: Applications in the development of new materials or as intermediates in chemical manufacturing.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, it might act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets could include kinases, proteases, or other proteins involved in disease pathways. The pathways involved might include signal transduction, metabolic regulation, or gene expression.
Comparison with Similar Compounds
Similar Compounds
- N-(4-fluorobenzo[d]thiazol-2-yl)-4-(methylsulfonyl)-N-(pyridin-4-ylmethyl)benzamide
- N-(4-chlorobenzo[d]thiazol-2-yl)-4-(isopropylsulfonyl)-N-(pyridin-4-ylmethyl)benzamide
Uniqueness
The uniqueness of N-(4-fluoro-1,3-benzothiazol-2-yl)-4-(propane-2-sulfonyl)-N-[(pyridin-4-yl)methyl]benzamide lies in its specific substituents, which can influence its chemical reactivity and biological activity. The presence of the fluorine atom, for example, can enhance its metabolic stability and binding affinity to certain targets.
Properties
IUPAC Name |
N-(4-fluoro-1,3-benzothiazol-2-yl)-4-propan-2-ylsulfonyl-N-(pyridin-4-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20FN3O3S2/c1-15(2)32(29,30)18-8-6-17(7-9-18)22(28)27(14-16-10-12-25-13-11-16)23-26-21-19(24)4-3-5-20(21)31-23/h3-13,15H,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCFKIESGRPUEMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N(CC2=CC=NC=C2)C3=NC4=C(C=CC=C4S3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20FN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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